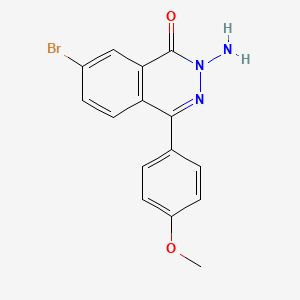
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone
描述
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the seventh position, and a methoxyphenyl group at the fourth position of the phthalazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Amination: The amino group can be introduced at the second position through nucleophilic substitution reactions using ammonia or amines.
Methoxylation: The methoxyphenyl group can be attached to the fourth position through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism of action of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-amino-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom at the seventh position.
7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the amino group at the second position.
2-amino-7-bromo-phthalazin-1(2H)-one: Lacks the methoxyphenyl group at the fourth position.
Uniqueness
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
分子式 |
C15H12BrN3O2 |
|---|---|
分子量 |
346.18 g/mol |
IUPAC 名称 |
2-amino-7-bromo-4-(4-methoxyphenyl)phthalazin-1-one |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(20)19(17)18-14/h2-8H,17H2,1H3 |
InChI 键 |
BZQJOIOUZVTEEF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=C2C=CC(=C3)Br)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
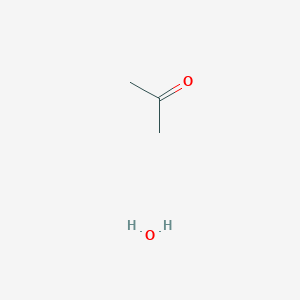
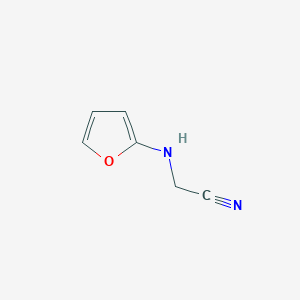
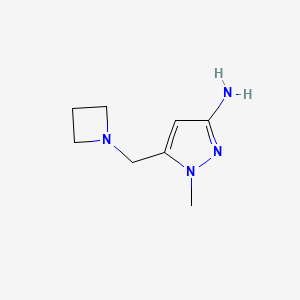
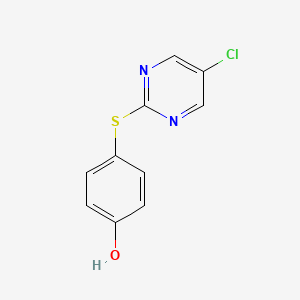
![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)
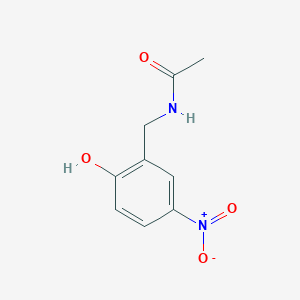
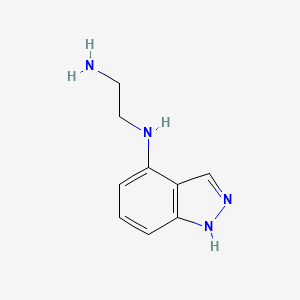
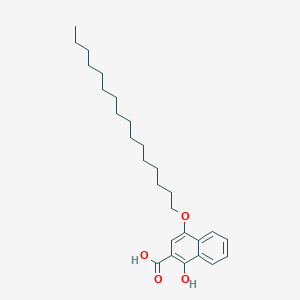

![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)
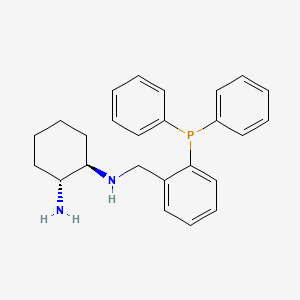
![(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B8529871.png)
![tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate](/img/structure/B8529874.png)
